Gemcitabine Monophosphate-15N3
Description
Properties
Molecular Formula |
C₉H₁₂F₂¹⁵N₃O₇P |
|---|---|
Molecular Weight |
346.16 |
Synonyms |
2’,2’-Difluorodeoxycytidine Monophosphate-15N3; Gemcitabine 5’-Phosphate-15N3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity of Gemcitabine Monophosphate 15n3
Strategies for Regiospecific ¹⁵N Enrichment during Nucleoside and Nucleotide Synthesis
The synthesis of Gemcitabine (B846) Monophosphate-¹⁵N₃ requires the specific incorporation of three ¹⁵N atoms into the cytosine base of the gemcitabine nucleoside, followed by phosphorylation. The strategies for achieving this regiospecific enrichment are multifaceted and often involve a combination of chemical and enzymatic steps.
A common approach begins with the synthesis of a ¹⁵N-labeled pyrimidine (B1678525) ring, which will form the core of the cytosine base. This can be accomplished by using ¹⁵N-labeled precursors in the initial cyclization reactions. For instance, ¹⁵N-labeled urea (B33335) or thiourea (B124793) can be reacted with a suitably functionalized three-carbon unit to form the pyrimidine ring with ¹⁵N atoms at the N1 and N3 positions. The exocyclic amino group at the C4 position can be introduced using a ¹⁵N-labeled amine, such as [¹⁵N]ammonia or a protected derivative, to complete the ¹⁵N₃ labeling of the cytosine moiety. nih.gov
Alternative strategies involve the modification of a pre-existing nucleoside. For example, an unlabeled cytidine (B196190) or uridine (B1682114) derivative can be chemically modified to introduce the ¹⁵N labels. This might involve nitration at specific nitrogen positions followed by reduction and displacement with a ¹⁵N-labeled nucleophile. nih.govacs.org For instance, a protected uridine derivative can be converted to a trisylated intermediate, which is then reacted with aqueous [¹⁵N]ammonium hydroxide (B78521) to introduce the ¹⁵N at the N3 position and the exocyclic amino group. nih.gov
Once the ¹⁵N-labeled gemcitabine (¹⁵N₃-dFdC) is synthesized, the final step is phosphorylation to yield Gemcitabine Monophosphate-¹⁵N₃. This is typically achieved through enzymatic phosphorylation using a nucleoside kinase. oup.comscispace.com This enzymatic approach is highly specific and avoids the need for protecting groups on the sugar moiety, which are often required in chemical phosphorylation methods. The process can be monitored by high-performance liquid chromatography (HPLC) to track the conversion of the nucleoside monophosphate (NMP) to the nucleoside diphosphate (B83284) (NDP) and finally to the nucleoside triphosphate (NTP), if required for other applications. oup.comscispace.com
A key consideration in all synthetic strategies is the potential for isotopic scrambling, where the ¹⁵N label is unintentionally incorporated into other positions or molecules. nih.govnih.gov This can occur through metabolic pathways if the synthesis is performed in a biological system or through side reactions in chemical synthesis. Careful selection of synthetic routes and purification methods is crucial to minimize this issue.
Spectroscopic and Chromatographic Methods for Confirming ¹⁵N Labeling Fidelity and Purity
Mass Spectrometry (MS) is a primary tool for verifying isotopic labeling. High-resolution mass spectrometry can precisely determine the molecular weight of the labeled compound, confirming the incorporation of the heavier ¹⁵N isotopes. researchgate.netnist.gov The mass shift observed between the unlabeled and the ¹⁵N-labeled compound corresponds directly to the number of ¹⁵N atoms incorporated. Tandem mass spectrometry (MS/MS) can further pinpoint the location of the labels by analyzing the fragmentation pattern of the molecule. nih.govacs.org By comparing the fragment ions of the labeled and unlabeled compounds, researchers can confirm that the ¹⁵N atoms are located in the intended positions within the cytosine ring. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry, allowing for the analysis of complex mixtures and the quantification of the labeled compound. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique for confirming isotopic labeling and determining the precise location of the ¹⁵N atoms. ¹⁵N NMR spectroscopy directly detects the ¹⁵N nuclei, providing distinct signals for each labeled position in the molecule. wikipedia.org The chemical shifts and coupling constants (J-couplings) between ¹⁵N and adjacent ¹³C or ¹H nuclei provide definitive structural information and confirm the regiospecificity of the labeling. nih.govbeilstein-journals.org While ¹⁵N has a lower natural abundance and gyromagnetic ratio compared to ¹H, the high level of enrichment in labeled compounds makes ¹⁵N NMR a highly effective method. wikipedia.org
High-Performance Liquid Chromatography (HPLC) is a crucial chromatographic method for assessing the chemical purity of Gemcitabine Monophosphate-¹⁵N₃. By comparing the retention time of the synthesized compound to that of a known standard of unlabeled Gemcitabine Monophosphate, the identity and purity of the product can be confirmed. oup.comscispace.com HPLC can also be used to separate the labeled compound from any unreacted starting materials, byproducts, or unlabeled species, ensuring a high-purity final product.
The following interactive table summarizes the key analytical techniques used for confirmation:
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment level, location of labels (MS/MS). researchgate.netnist.gov | High sensitivity, precise mass determination. |
| NMR Spectroscopy | Definitive structural confirmation, precise location of ¹⁵N atoms, analysis of molecular environment. wikipedia.org | Non-destructive, provides detailed structural information. |
| HPLC | Chemical purity assessment, separation from impurities. oup.comscispace.com | High resolving power, quantitative analysis. |
Assessment of Isotopic Enrichment and Stability in Prepared Research Materials
Once synthesized and purified, it is critical to assess the isotopic enrichment and stability of the Gemcitabine Monophosphate-¹⁵N₃ research material to ensure its suitability for its intended applications.
Isotopic Enrichment refers to the percentage of molecules that contain the ¹⁵N label at the desired positions. This is typically quantified using mass spectrometry or NMR. In mass spectrometry, the relative intensities of the mass peaks corresponding to the labeled and unlabeled species are used to calculate the percentage of enrichment. nist.govacs.org Similarly, in ¹⁵N NMR, the signal intensity of the ¹⁵N-labeled compound relative to any residual unlabeled compound can be used to determine the enrichment level. High isotopic enrichment (typically >98%) is desirable for most applications to ensure clear and unambiguous results. beilstein-journals.org
Stability of the prepared research material is another critical factor. Gemcitabine and its phosphate (B84403) derivatives can be susceptible to degradation, particularly through hydrolysis or enzymatic deamination. nih.gov Stability studies are conducted to determine the optimal storage conditions and shelf-life of the labeled compound. These studies typically involve storing the material under various conditions (e.g., different temperatures, pH levels, and in different solvents) and periodically analyzing its purity and integrity using methods like HPLC and MS. nih.govnih.gov For example, solutions of gemcitabine hydrochloride have been shown to be physically and chemically stable for extended periods at both refrigerated and room temperatures, although crystallization can occur at lower temperatures. nih.gov The stability of Gemcitabine Monophosphate-¹⁵N₃ would be expected to be similar to its unlabeled counterpart, but this must be experimentally verified. Factors such as freeze-thaw cycles can also impact stability and should be evaluated. nih.gov
The following table outlines key parameters evaluated during the assessment of research materials:
| Parameter | Assessment Method(s) | Importance |
| Isotopic Enrichment | Mass Spectrometry, NMR Spectroscopy nist.govacs.org | Ensures the signal from the labeled compound is strong and distinct from any unlabeled background. |
| Chemical Purity | HPLC, LC-MS | Guarantees that observed effects are due to the compound of interest and not impurities. |
| Stability | HPLC, LC-MS (over time and under various conditions) nih.govnih.gov | Determines appropriate storage conditions and shelf-life, ensuring the integrity of the material for long-term studies. |
Advanced Analytical Frameworks Employing Gemcitabine Monophosphate 15n3
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular Metabolite Profiling
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying metabolites within a cell. acs.org Its application in oncology research is critical for understanding how drugs like gemcitabine (B846) are processed and how they influence cellular metabolism.
The accurate quantification of gemcitabine and its phosphorylated metabolites, such as gemcitabine triphosphate (dFdCTP), alongside its inactive metabolite 2′,2′-difluorodeoxyuridine (dFdU), from biological samples like tumor tissue is crucial for pharmacokinetic and pharmacodynamic studies. springermedizin.denih.gov Triple quadrupole mass spectrometers are frequently employed for this purpose due to their high selectivity and sensitivity in Selected Reaction Monitoring (SRM) mode. thermofisher.comlcms.cz
The development of these assays involves optimizing chromatographic conditions to separate the analytes from endogenous cellular components and from each other. For instance, porous graphitic carbon (PGC) chromatography has been successfully used to separate gemcitabine and its highly polar phosphorylated metabolites. nih.gov The mass spectrometer parameters, including precursor and product ion transitions (mass-to-charge ratios, m/z), are optimized for each analyte and its corresponding stable isotope-labeled internal standard (SIL-IS). aacrjournals.org
Validation of these assays is performed according to established guidelines to ensure their reliability. rjptonline.org Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). For example, a validated LC-MS/MS method for gemcitabine and its metabolites in pancreatic tumor tissue demonstrated excellent linearity (r² > 0.99) over a defined concentration range. nih.gov The precision of such methods is typically below 15%, with accuracy within ±15% of the nominal concentration, confirming the method's robustness for quantitative analysis in complex matrices. nih.gov
| Parameter | Gemcitabine (dFdC) | Gemcitabine Triphosphate (dFdCTP) | 2′,2′-difluorodeoxyuridine (dFdU) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Calibration Range (Tissue) | 0.2–50 ng/mg | 0.2–50 ng/mg | 0.4–100 ng/mg |
| Recovery (Tumor Tissue) | > 90% | > 90% | > 90% |
| Matrix Effect (Enhancement / Suppression) | 7.3% Enhancement | 1.4% Enhancement | 21% Suppression |
This table presents representative validation data for an LC-MS/MS assay designed to quantify gemcitabine and its metabolites in tumor tissue, adapted from Bapiro et al. nih.gov
The primary application of Gemcitabine Monophosphate-¹⁵N₃ and related stable isotope-labeled (SIL) compounds is their use as internal standards (IS) in quantitative mass spectrometry. scispace.comchromatographyonline.com Biological matrices, such as cell lysates or tissue homogenates, are inherently complex and can cause "matrix effects," where co-eluting endogenous components interfere with the ionization of the target analyte, leading to ion suppression or enhancement. acs.orgwaters.com This variability can significantly compromise the accuracy and precision of quantification. nih.gov
A SIL-IS, like Gemcitabine Monophosphate-¹⁵N₃, is an ideal internal standard because it has nearly identical physicochemical properties to the endogenous analyte (the unlabeled gemcitabine monophosphate). scispace.comnih.gov It co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects. waters.com However, because it contains heavier isotopes (¹⁵N instead of ¹⁴N), it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of the SIL-IS to the sample prior to processing, the ratio of the analyte's signal to the IS's signal can be used for quantification. This ratio effectively cancels out variations caused by sample preparation and matrix effects, enabling highly accurate and precise absolute quantification. acs.org For instance, the use of ¹³C₉, ¹⁵N₃-cytidine triphosphate has been documented as an effective internal standard for the quantification of gemcitabine triphosphate in tumor tissue homogenates, demonstrating the power of this approach in challenging biological samples. springermedizin.denih.gov
Beyond targeted quantification, advanced analytical frameworks utilize high-resolution mass spectrometry (HRMS) for stable isotope tracing studies. mdpi.comnih.gov In these experiments, cells are cultured with a labeled substrate, and HRMS is used to track the incorporation of the isotope label into a wide array of downstream metabolites. frontiersin.org This provides a dynamic view of metabolic pathway activity. nih.govnih.gov
When Gemcitabine Monophosphate-¹⁵N₃ or a related ¹⁵N-labeled precursor is introduced, HRMS can precisely measure the mass shifts in nitrogen-containing metabolites, such as other nucleotides and amino acids. mdpi.comnih.gov This untargeted or semi-targeted approach allows for the discovery and annotation of all metabolites that derive a nitrogen atom from the labeled source. d-nb.info The high resolving power of instruments like Orbitrap or TOF mass spectrometers allows for the separation of isotopologue peaks from other interfering ions, providing confidence in metabolite identification and fractional enrichment calculations. This technique is powerful for understanding how gemcitabine metabolism integrates with and perturbs central carbon and nitrogen metabolism, revealing metabolic reprogramming in response to the drug. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Metabolic Flux Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information on metabolites. tandfonline.comnih.gov It is particularly valuable for metabolic flux analysis, as it can determine the specific positions of isotope labels within a molecule, offering deep mechanistic insights into metabolic pathways. tandfonline.comresearchgate.net
¹⁵N NMR spectroscopy is specifically used to track the flow of nitrogen atoms through metabolic networks. nih.gov While ¹H and ¹³C NMR are more common in metabolomics, ¹⁵N NMR provides unique information, especially in the study of nucleotide biosynthesis, where nitrogen atoms are fundamental components of the purine (B94841) and pyrimidine (B1678525) rings. nih.govtandfonline.com
By supplying cells with a ¹⁵N-labeled precursor, such as ¹⁵N-labeled glutamine or a labeled drug like Gemcitabine Monophosphate-¹⁵N₃, researchers can monitor the appearance of the ¹⁵N label in downstream nucleotides. mdpi.comnih.gov The chemical shift of the ¹⁵N nucleus is sensitive to its local chemical environment, allowing researchers to distinguish between different nitrogen atoms within a molecule and track their specific metabolic fate. nih.gov This approach can elucidate the contributions of different nitrogen sources (e.g., de novo synthesis vs. salvage pathways) to the nucleotide pool, providing a detailed map of nitrogen metabolism and how it is altered by therapeutic agents. nih.govescholarship.org
The most comprehensive understanding of metabolic fluxes is achieved by integrating the tracing of multiple isotopes simultaneously, most commonly ¹³C and ¹⁵N. nih.govmedchemexpress.com This dual-labeling strategy allows for the concurrent tracking of both the carbon backbone and the nitrogen groups of metabolites. creative-proteomics.com For example, cells can be co-fed with [U-¹³C]-glucose and a ¹⁵N-labeled amino acid like glutamine. nih.gov
This integrated approach is invaluable for dissecting the interplay between central carbon metabolism (like glycolysis and the TCA cycle) and nitrogen metabolism (like amino acid and nucleotide biosynthesis). nih.govnih.gov By analyzing the resulting complex labeling patterns in metabolites using techniques like NMR and MS, researchers can construct detailed models of metabolic flux. medchemexpress.combham.ac.uk This provides a systems-level view of how cells allocate these fundamental building blocks to support processes like proliferation and how a drug like gemcitabine perturbs this intricate metabolic balance. nih.govnih.gov
Radioisotopic Tracing (e.g., [3H]-Gemcitabine) in Conjunction with Stable Isotope Dilution for Enhanced Methodological Robustness
The pursuit of a comprehensive understanding of the metabolic fate and pharmacokinetics of therapeutic agents like gemcitabine necessitates highly robust and sensitive analytical methods. A powerful strategy for achieving this is the conjunctive use of radioisotopic tracing and stable isotope dilution mass spectrometry. This dual approach leverages the distinct advantages of each technique to create a more complete and validated analytical picture. Radioisotopic tracing offers unparalleled sensitivity for tracking the disposition of a molecule within a biological system, while stable isotope dilution provides the gold standard for accurate quantification. creative-proteomics.comnih.gov
This is where stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides critical specificity and accuracy. unil.ch Gemcitabine Monophosphate-15N3 is a stable isotope-labeled (SIL) analogue of the endogenous metabolite, gemcitabine monophosphate. clearsynth.com In the SID-LC-MS/MS method, a known quantity of the SIL compound, such as this compound, is added to a biological sample as an internal standard. unil.chwashington.edu Since the SIL internal standard is chemically identical to the analyte of interest and differs only in mass due to the incorporation of heavy isotopes (e.g., ¹⁵N instead of ¹⁴N), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. washington.edunih.gov This co-analysis allows for highly precise and accurate quantification by correcting for variations in sample preparation and matrix effects, which can cause signal suppression or enhancement. unil.chnih.gov
The synergy of these two methods provides enhanced methodological robustness. A research framework could involve an initial study using [3H]-Gemcitabine to map its general distribution in a preclinical model. Subsequently, tissues identified as having high radioactivity can be analyzed using a validated LC-MS/MS method with this compound and other relevant SIL standards (e.g., for the parent drug or other metabolites) to precisely quantify the concentration of each specific molecular species. nih.govuu.nl This ensures that the radioactivity measured is correctly attributed to specific molecules, providing a detailed, quantitative metabolic map.
Research Findings:
Studies have successfully developed sensitive LC-MS/MS methods for the simultaneous quantification of gemcitabine and its key metabolites, including the active triphosphate form (dFdCTP), from minimal amounts of tissue. nih.govresearchgate.net In one such study, a method was developed that required as little as 10 mg of tumor tissue. nih.govspringermedizin.de The use of stable isotope-labeled internal standards, such as ¹³C₉, ¹⁵N₃-cytidine triphosphate, was critical to the method's success, ensuring accuracy despite matrix effects. nih.govspringermedizin.de The calibration ranges for gemcitabine and its metabolites were established, demonstrating high sensitivity. nih.gov For instance, the lower limit of quantification for dFdCTP in peripheral blood mononuclear cells has been reported as low as 94 fmol per 10⁶ cells. aacrjournals.org
The following interactive table illustrates the complementary nature of the data obtained from radioisotopic tracing and stable isotope dilution LC-MS/MS in a hypothetical analysis of tumor tissue following gemcitabine administration.
| Analytical Technique | Parameter Measured | Typical Finding/Result | Interpretation |
|---|---|---|---|
| Radioisotopic Tracing ([3H]-Gemcitabine) | Total Radioactivity | 50,000 DPM/mg tissue | Indicates significant accumulation of drug and/or its metabolites in the tumor. |
| Stable Isotope Dilution LC-MS/MS (using this compound and other SIL standards) | Gemcitabine (dFdC) Concentration | 15 ng/mg tissue | Precise quantity of the parent prodrug present in the tumor. nih.gov |
| Gemcitabine Monophosphate (dFdCMP) Concentration | 5 ng/mg tissue | Quantifies the first phosphorylated, intracellularly-trapped metabolite. | |
| Gemcitabine Triphosphate (dFdCTP) Concentration | 2.5 ng/mg tissue | Precise quantity of the primary active metabolite responsible for cytotoxicity. nih.gov |
This integrated approach confirms that the radioactivity detected in the tissue is composed of specific concentrations of the parent drug and its phosphorylated metabolites, thereby providing a robust and detailed understanding of the drug's intratumoral processing. The use of this compound is essential for the accurate measurement of its corresponding unlabeled metabolite, a critical step in the intracellular activation pathway of gemcitabine. uu.nl
Cellular and Molecular Pharmacological Investigations of Gemcitabine Monophosphate 15n3
Dynamics of Cellular Uptake and Intracellular Compartmentation using 15N-Labeled Probes
The cellular uptake and subsequent intracellular localization of gemcitabine (B846) monophosphate are critical determinants of its pharmacological activity. The use of stable isotope-labeled probes, such as Gemcitabine Monophosphate-15N3, allows for precise tracing and quantification of the molecule's journey into and within the cell, providing invaluable data for understanding its mechanism of action and potential for drug resistance.
Characterization of Nucleoside Transporter (hENT, hCNT) Mediated Influx of Monophosphate Precursors
Gemcitabine, being a hydrophilic molecule, requires specialized membrane transporters to cross the cell membrane. clinpgx.org Its uptake is primarily mediated by two families of nucleoside transporters: the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). nih.govnih.gov While gemcitabine itself is a substrate for these transporters, its phosphorylated form, gemcitabine monophosphate, is generally considered membrane-impermeant and is formed intracellularly. oaepublish.com
However, studies utilizing 15N-labeled probes would be instrumental in definitively characterizing the transport kinetics of any potential, albeit minor, influx of extracellularly available monophosphate precursors. Such investigations would involve incubating various cell models with this compound and analyzing the intracellular isotope enrichment over time.
The primary transporters involved in the influx of the parent compound, gemcitabine, are hENT1 and, to a lesser extent, hENT2, as well as hCNT1 and hCNT3. nih.gov The efficiency of gemcitabine uptake varies among different cell lines, which can be a significant factor in determining cellular sensitivity to the drug. nih.gov The expression levels of these transporters have been correlated with gemcitabine efficacy. nih.gov
Table 1: Relative Contribution of Nucleoside Transporters to Gemcitabine Uptake
| Transporter | Family | Relative Contribution | Substrate Specificity |
| hENT1 | Equilibrative | Major | Broad (Purine and Pyrimidine (B1678525) Nucleosides) |
| hENT2 | Equilibrative | Minor | Broad (Purine and Pyrimidine Nucleosides) |
| hCNT1 | Concentrative | Moderate | Pyrimidine Nucleosides |
| hCNT3 | Concentrative | Moderate | Broad (Purine and Pyrimidine Nucleosides) |
This table is generated based on existing data for gemcitabine and represents a framework for how 15N-labeled studies could quantify these contributions with greater precision.
Quantitative Analysis of Intracellular Accumulation and Retention in Various Cell Models
Once inside the cell, gemcitabine is rapidly phosphorylated to gemcitabine monophosphate (dFdCMP). oaepublish.com The use of this compound would enable researchers to directly measure the rate of its formation from labeled gemcitabine and its subsequent accumulation and retention within different cellular compartments. This is typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which can distinguish the 15N-labeled compound from its unlabeled endogenous counterparts. nih.gov
Studies have shown that the intracellular concentration of gemcitabine and its metabolites can vary significantly between different cell types. nih.gov For instance, in peripheral blood mononuclear cells (PBMCs), the deaminated metabolite of gemcitabine, dFdU, is found in higher concentrations than the parent drug. nih.gov
Table 2: Intracellular Accumulation and Retention of Gemcitabine Metabolites in a Hypothetical Cell Model
| Metabolite | Peak Intracellular Concentration (µM) | Intracellular Half-life (hours) |
| Gemcitabine-15N3 | 15 | 0.5 |
| This compound | 50 | 4 |
| Gemcitabine Diphosphate-15N3 | 120 | 8 |
| Gemcitabine Triphosphate-15N3 | 250 | 12 |
This table presents hypothetical data that could be generated using 15N-labeled gemcitabine to illustrate the typical intracellular pharmacokinetics.
Enzymatic Biotransformation Pathways and Kinetics of 15N-Labeled Gemcitabine Monophosphate
The pharmacological activity of gemcitabine is entirely dependent on its intracellular phosphorylation to its di- and triphosphate forms. The kinetics of these enzymatic reactions, as well as the catabolic pathways that inactivate the drug, are crucial areas of investigation. The use of 15N-labeled gemcitabine monophosphate allows for the precise measurement of the activity of the enzymes involved in these transformations.
Deoxycytidine Kinase (dCK) Activity and Regulatory Mechanisms in Initial Phosphorylation
The initial and rate-limiting step in the activation of gemcitabine is its phosphorylation to gemcitabine monophosphate (dFdCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK). clinpgx.orgnih.gov The activity of dCK is a critical determinant of gemcitabine efficacy, and reduced dCK expression or activity is a common mechanism of gemcitabine resistance. oaepublish.comnih.gov
By using 15N-labeled gemcitabine as a substrate, the kinetic parameters of dCK, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be accurately determined in various cell models. This information is vital for understanding the efficiency of the initial activation step. The Km value of dCK for gemcitabine is reported to be around 4.6 µmol/L. oaepublish.com
The activity of dCK is subject to regulatory mechanisms, including feedback inhibition by deoxycytidine triphosphate (dCTP), the natural substrate of the enzyme. Low intracellular concentrations of dCTP can promote dCK activity. clinpgx.org
Subsequent Phosphorylation by UMP/CMP Kinase and Nucleoside Diphosphate (B83284) Kinase to Di- and Triphosphate Forms
Following its formation, gemcitabine monophosphate is further phosphorylated to its diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The phosphorylation of dFdCMP to dFdCDP is catalyzed by UMP/CMP kinase (also known as cytidylate kinase). nih.govnih.gov UMP/CMP kinase can phosphorylate a range of deoxycytidine analogue monophosphates, with gemcitabine monophosphate being a recognized substrate. nih.gov
The final phosphorylation step, from dFdCDP to the active dFdCTP, is carried out by nucleoside diphosphate kinase (NDPK). clinpgx.orgnih.gov The active triphosphate form, dFdCTP, can then be incorporated into DNA, leading to the inhibition of DNA synthesis and eventual cell death. nih.gov
The use of this compound as a starting material in in vitro enzyme assays would allow for the direct measurement of the kinetic efficiency of UMP/CMP kinase and, subsequently, NDPK in the phosphorylation cascade.
Deamination and Catabolic Inactivation Pathways of Labeled Monophosphate by Deoxycytidylate Deaminase
In addition to the activation pathways, gemcitabine and its monophosphate form are subject to catabolic inactivation through deamination. Gemcitabine monophosphate (dFdCMP) can be deaminated by the enzyme deoxycytidylate deaminase (DCTD) to form 2',2'-difluorodeoxyuridine monophosphate (dFdUMP). nih.govnih.gov This deamination represents an inactivation pathway, as dFdUMP is not a substrate for further phosphorylation to the active triphosphate form. oaepublish.com
The activity of DCTD can therefore influence the intracellular concentration of active gemcitabine metabolites. Studies using 15N-labeled gemcitabine monophosphate could quantify the rate of its conversion to dFdUMP in different cellular contexts, providing insights into the balance between activation and inactivation pathways. Low concentrations of the natural deoxycytidine pool (dCTP) have been shown to inhibit DCTD activity, thereby favoring the activation of gemcitabine. clinpgx.org
Table 3: Key Enzymes in the Metabolism of Gemcitabine Monophosphate
| Enzyme | Abbreviation | Function | Substrate | Product |
| Deoxycytidine Kinase | dCK | Initial Phosphorylation (Activation) | Gemcitabine | Gemcitabine Monophosphate |
| UMP/CMP Kinase | UMP/CMPK | Second Phosphorylation (Activation) | Gemcitabine Monophosphate | Gemcitabine Diphosphate |
| Nucleoside Diphosphate Kinase | NDPK | Final Phosphorylation (Activation) | Gemcitabine Diphosphate | Gemcitabine Triphosphate |
| Deoxycytidylate Deaminase | DCTD | Deamination (Inactivation) | Gemcitabine Monophosphate | 2',2'-Difluorodeoxyuridine Monophosphate |
Role of 5'-Nucleotidases in the Dephosphorylation and Clearance of Labeled Metabolites
The intracellular deactivation of gemcitabine monophosphate (dFdCMP), including its isotopically labeled form, this compound, is significantly mediated by the action of 5'-nucleotidases (5'-NTs). These enzymes catalyze the dephosphorylation of nucleoside monophosphates, converting them back into their corresponding nucleosides. In the context of gemcitabine pharmacology, this is a critical step in the drug's catabolism and clearance from the cell.
Research has demonstrated that the expression levels of certain 5'-nucleotidases can be a determinant of gemcitabine efficacy. Overexpression of NT5C1A has been observed in pancreatic cancer and is associated with gemcitabine resistance. nih.gov This resistance mechanism is attributed to the enhanced dephosphorylation of dFdCMP, which reduces the intracellular concentration of the monophosphate metabolite available for subsequent phosphorylation into the active diphosphate and triphosphate forms. nih.gov Consequently, a higher rate of dephosphorylation leads to a diminished therapeutic effect. The use of 15N-labeled gemcitabine monophosphate allows for precise tracing of this dephosphorylation process, enabling researchers to quantify the rate of its conversion and clearance, thereby providing insights into the mechanisms of drug inactivation and resistance.
Molecular Mechanisms of Action and Target Engagement using Isotope-Labeled Compounds
Isotope-labeled compounds like this compound are invaluable tools for elucidating the precise molecular mechanisms of drug action and target engagement. Once intracellularly phosphorylated to its di- and triphosphate forms, the labeled gemcitabine metabolites interact with key cellular machinery to exert their cytotoxic effects.
The diphosphate metabolite of gemcitabine, dFdCDP, is a potent, mechanism-based inhibitor of ribonucleotide reductase (RNR). nih.govresearchgate.netmdpi.com This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. rsc.orgoaepublish.com By inhibiting RNR, dFdCDP depletes the intracellular pools of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). nih.govoaepublish.com
This depletion serves a dual purpose in gemcitabine's mechanism of action. Firstly, it directly hampers DNA synthesis by limiting the availability of necessary building blocks. mdpi.com Secondly, the reduced intracellular concentration of dCTP enhances the efficacy of gemcitabine through a self-potentiating mechanism; with less competition from its natural counterpart, the incorporation of gemcitabine's triphosphate form (dFdCTP) into DNA is favored. oaepublish.comembopress.org
Biochemical studies have characterized dFdCDP as an irreversible, substoichiometric inactivator of RNR. nih.govresearchgate.net The inhibition mechanism involves the covalent labeling of the RNR protein by the sugar moiety of dFdCDP and the loss of an essential tyrosyl radical in the R2 subunit of the enzyme, leading to its complete inactivation. nih.govresearchgate.net The use of isotope-labeled dFdCDP allows for precise tracking of its binding and covalent modification of the RNR subunits, confirming target engagement and elucidating the stoichiometry of the inactivation process. nih.govresearchgate.net
Table 1: Biochemical Findings on Ribonucleotide Reductase (RNR) Inhibition by Gemcitabine Diphosphate (dFdCDP)
| Finding | Description | Reference |
|---|---|---|
| Mechanism of Inhibition | dFdCDP acts as a mechanism-based, irreversible inhibitor of RNR. | nih.govresearchgate.net |
| Stoichiometry | Inactivation is substoichiometric, with approximately 0.5 equivalents of dFdCDP required per α subunit of RNR. | nih.gov |
| Target Subunit(s) | Inactivation involves the loss of a tyrosyl radical in the R2 subunit and potential alkylation or covalent labeling of the R1 subunit. | nih.govresearchgate.netrsc.org |
| Effect on dNTP Pools | Inhibition of RNR leads to a significant depletion of intracellular deoxyribonucleotide pools, especially dCTP. | nih.govmdpi.comoaepublish.com |
| Self-Potentiation | The reduction in dCTP levels decreases competition for DNA polymerase, thereby increasing the incorporation of dFdCTP into DNA. | oaepublish.comresearchgate.net |
The primary mechanism of gemcitabine's cytotoxicity is the incorporation of its active triphosphate metabolite, gemcitabine triphosphate (dFdCTP), into newly synthesized nucleic acid strands. mdpi.commdpi.com Using 15N3-labeled precursors allows for the definitive tracking of the analog into both DNA and RNA. asbmb.org
Studies have shown that dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases. mdpi.com Once incorporated, dFdCTP acts as a masked chain terminator. After its insertion, one additional nucleotide is added to the growing DNA strand. oaepublish.com This positioning effectively "masks" the gemcitabine nucleotide from removal by proofreading exonuclease enzymes, leading to an irreparable error that halts further DNA elongation. oaepublish.com
Table 2: Incorporation of Gemcitabine into Nucleic Acids in Different Cancer Cell Lines
| Cell Line | Cancer Type | Relative Incorporation into DNA | Relative Incorporation into RNA | Reference |
|---|---|---|---|---|
| A2780 | Human Ovarian Carcinoma | High (approx. 2x that of RNA) | Moderate | asbmb.org |
| Colon 26-10 | Murine Colon Carcinoma | Intermediate | Low | asbmb.org |
| CCRF-CEM | Human Leukemia | Low (10-20x that of RNA) | Very Low | asbmb.org |
The dual actions of RNR inhibition and masked chain termination culminate in a profound and sustained inhibition of DNA synthesis. oaepublish.comasbmb.org The incorporation of dFdCTP into the DNA strand is strongly correlated with the cessation of DNA replication. oaepublish.com This disruption of a fundamental cellular process triggers a cascade of cellular stress responses, ultimately leading to programmed cell death, or apoptosis. mdpi.com
Studies measuring the incorporation of radiolabeled thymidine (B127349) have demonstrated that even at low concentrations, gemcitabine can almost completely inhibit DNA synthesis. asbmb.org The irreparable DNA damage and stalled replication forks are recognized by the cell's damage-sensing machinery, which activates apoptotic pathways. This programmed cell death is the ultimate endpoint of gemcitabine's cytotoxic action in rapidly dividing cancer cells. mdpi.com
Pre-clinical Cellular Models for Elucidating Mechanisms of Acquired and Intrinsic Resistance
Pre-clinical cellular models, such as cancer cell lines, are essential for investigating the molecular basis of both intrinsic and acquired resistance to gemcitabine. These models allow for controlled studies into the genetic and metabolic changes that enable cancer cells to evade the drug's cytotoxic effects.
Stable isotope tracing using compounds like 15N-labeled glutamine is a powerful technique to map the metabolic reprogramming that often underpins drug resistance. nih.gov This method, known as metabolic flux analysis, allows researchers to trace the fate of nitrogen atoms through various biosynthetic and catabolic pathways, revealing how resistant cells alter their nutrient utilization to survive and proliferate in the presence of a drug. nih.govnih.gov
In the context of gemcitabine resistance, studies have identified significant alterations in nucleotide and amino acid metabolism in resistant cell lines. nih.gov For example, metabolomic analyses of gemcitabine-resistant pancreatic and urothelial cancer cells have revealed several key metabolic shifts:
Altered Glutamine Metabolism: Resistant cells often exhibit increased glutamine uptake and utilization. 15N tracing can show how this glutamine-derived nitrogen is rerouted. Some resistant cells use reductive glutamine metabolism to support antioxidant defenses and the biosynthesis of non-essential amino acids like aspartate. nih.govasbmb.org
Increased Nucleotide Synthesis: To counteract gemcitabine's effects, resistant cells may upregulate de novo pyrimidine synthesis to increase the intracellular pool of dCTP, the natural competitor of dFdCTP. asbmb.org 15N tracing from glutamine, a key nitrogen donor for this pathway, can quantify this increased flux.
Enhanced Energy Metabolism: Metabolic flux analysis has shown that some gemcitabine-resistant cells reprogram their energy metabolism, for instance, by increasing their oxygen consumption rate, indicating a greater reliance on oxidative phosphorylation.
By using 15N-labeled substrates in gemcitabine-sensitive versus resistant cell lines, researchers can precisely quantify the changes in these metabolic fluxes. This approach helps to identify the specific enzymes and pathways that are dysregulated in resistant cells, offering potential new targets to overcome gemcitabine resistance. asbmb.org
Assessment of Regulatory Protein (e.g., SAMHD1) Impact on Labeled Nucleotide Pool Dynamics
The cellular metabolism and therapeutic efficacy of nucleoside analogs like gemcitabine are intricately linked to the intracellular concentrations of natural deoxynucleoside triphosphates (dNTPs). A key regulator of this dNTP pool is the Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1), a dNTP triphosphohydrolase that plays a crucial role in maintaining genomic stability and restricting viral replication by hydrolyzing dNTPs into their corresponding deoxynucleosides and inorganic triphosphate. nih.govpnas.org The enzymatic activity of SAMHD1 is itself subject to complex allosteric regulation, requiring the binding of guanosine (B1672433) triphosphate (GTP) or deoxyguanosine triphosphate (dGTP) at a primary allosteric site, and any canonical dNTP at a secondary site, to form a catalytically active tetramer. nih.govnih.gov
The interaction between gemcitabine's metabolites and SAMHD1 is multifaceted, involving both indirect modulation of SAMHD1 activity and direct enzymatic processing. Gemcitabine's active diphosphate form, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase. nih.govclinpgx.org This inhibition depletes the cell's natural dNTP pools, which are the necessary allosteric activators for SAMHD1. nih.gov Consequently, the reduction in cellular dNTP levels hinders the formation of the active SAMHD1 tetramer, leading to an indirect inhibition of its dNTPase activity. nih.gov This self-potentiating mechanism can lead to a reduced degradation of gemcitabine's active triphosphate form (dFdCTP).
There is evidence suggesting that dFdCTP is also a direct substrate for SAMHD1. Structural and biochemical studies have shown that gemcitabine triphosphate can be crystallized within the catalytic pocket of SAMHD1 and is hydrolyzed by the enzyme. pnas.org This finding indicates that high expression levels of SAMHD1 could potentially decrease the intracellular concentration of the active drug, thereby contributing to chemoresistance. pnas.org However, other reports have suggested that gemcitabine triphosphate is not a substrate for SAMHD1, highlighting an area of ongoing investigation. nih.govspandidos-publications.com
Detailed investigations using isotopically labeled compounds such as this compound allow for precise tracking of nucleotide pool dynamics in response to regulatory proteins. Studies in monocyte-derived macrophages (MDMs), where SAMHD1 was depleted using the viral protein X (Vpx), provide direct insight into this interplay. researchgate.netnih.gov The degradation of SAMHD1 leads to a significant increase in the cellular dNTP pools. However, subsequent acute exposure to gemcitabine in these SAMHD1-depleted cells causes a marked inhibition of this dNTP elevation. researchgate.net This effect is most pronounced for dCTP, dGTP, and dATP, demonstrating gemcitabine's powerful impact on nucleotide metabolism, which is heavily influenced by SAMHD1 expression levels. researchgate.net
The research findings underscore the critical role of SAMHD1 in modulating the cellular environment in which gemcitabine functions. The expression and activity level of SAMHD1 can significantly impact the dynamics of both natural and labeled nucleotide pools, ultimately influencing the anabolic activation and cytotoxic potential of gemcitabine.
Research Findings: Impact of Gemcitabine on dNTP Pools in SAMHD1-Depleted Cells
The following table summarizes data from a study investigating the effect of acute gemcitabine exposure on dNTP concentrations in monocyte-derived macrophages (MDMs) treated with Vpx-containing virus-like particles (VLP) to induce SAMHD1 degradation. The data illustrate the potent inhibitory effect of gemcitabine on the accumulation of dNTPs that occurs in the absence of SAMHD1. researchgate.net
| Condition | dATP Concentration (pmol/106 cells) Deoxyadenosine triphosphate concentration. | dGTP Concentration (pmol/106 cells) Deoxyguanosine triphosphate concentration. | dCTP Concentration (pmol/106 cells) Deoxycytidine triphosphate concentration. | dTTP Concentration (pmol/106 cells) Deoxythymidine triphosphate concentration. |
|---|---|---|---|---|
| Vpx+ VLP (No Gemcitabine) | ~18 | ~10 | ~25 | ~20 |
| Vpx+ VLP + 40 nM Gemcitabine | ~5 | ~2 | ~4 | ~15 |
| Vpx+ VLP + 100 nM Gemcitabine | ~3 | ~1 | ~2 | ~12 |
Data are approximated from published research for illustrative purposes. researchgate.net
Pre Clinical Pharmacokinetic and Pharmacodynamic Research Using Gemcitabine Monophosphate 15n3
Pre-clinical In Vivo Pharmacokinetic Profiles of Labeled Gemcitabine (B846) Monophosphate and its Metabolites in Animal Models
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active. The initial and rate-limiting step is the conversion to gemcitabine monophosphate (dFdCMP), catalyzed by deoxycytidine kinase. clinpgx.org Subsequent phosphorylations lead to the formation of the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. clinpgx.orgnih.gov The primary route of inactivation is the deamination of gemcitabine to 2',2'-difluorodeoxyuridine (dFdU). nih.govnih.gov
Tissue Distribution and Clearance Studies Using Quantitative Mass Spectrometry
Quantitative mass spectrometry is a powerful tool for determining the tissue distribution and clearance of gemcitabine and its metabolites. In preclinical animal models, gemcitabine exhibits a short plasma half-life and is rapidly cleared from circulation. nih.gov The major metabolite found in plasma and urine is dFdU. nih.govnih.gov
Studies in mice have shown that after intravenous administration, gemcitabine is extensively converted to dFdU, with the metabolite-to-parent drug exposure ratio being significantly high. nih.gov The use of 15N3-labeled gemcitabine monophosphate in such studies would enable precise quantification of the parent compound and its labeled metabolites in various tissues, providing a clear picture of its distribution and elimination pathways without interference from endogenous molecules.
Table 1: Illustrative Pharmacokinetic Parameters of Gemcitabine and dFdU in Mice
| Parameter | Gemcitabine | 2',2'-difluorodeoxyuridine (dFdU) |
| Bioavailability (Oral) | 18.3% | - |
| Metabolite to Parent Ratio (IV) | - | 1.5 |
| Metabolite to Parent Ratio (Oral) | - | 6.9 |
This table is generated based on data for unlabeled gemcitabine to illustrate typical pharmacokinetic values. Data derived from a study in mice. nih.gov
Intratumoral Formation and Disposition of Active 15N-Labeled Metabolites in Xenograft Models
The therapeutic efficacy of gemcitabine is dependent on the concentration of its active phosphorylated metabolites within tumor cells. Mass spectrometry imaging (MSI) has been employed in genetically engineered mouse models of pancreatic cancer to visualize the intratumoral distribution of gemcitabine and its metabolites, dFdCMP, dFdCDP, and dFdCTP. nih.gov These studies have revealed a heterogeneous distribution of the active metabolites within the tumor, which does not always correlate with the distribution of the parent drug. nih.gov
The highest concentrations of the phosphorylated metabolites are often found in viable, proliferating regions of the tumor. nih.gov Utilizing Gemcitabine Monophosphate-15N3 would allow for highly specific tracking of the labeled monophosphate and its subsequent conversion to the di- and triphosphate forms within the tumor microenvironment. This would provide invaluable information on the efficiency of drug activation in different tumor regions.
Research in human small cell lung cancer xenografts has shown that differences in tumor sensitivity to gemcitabine can be related to the differential uptake and accumulation of the drug within the tumor. researchgate.net
Pharmacodynamic Relationships in Research Systems: Linking Labeled Metabolite Levels to Biochemical Responses
The pharmacodynamic effects of gemcitabine are directly linked to the intracellular concentrations of its active metabolites, dFdCDP and dFdCTP.
Correlation of Intracellular Labeled Nucleotide Levels with Biochemical Biomarkers in Animal Tissues
The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleotide pools necessary for DNA synthesis. nih.gov The triphosphate metabolite, dFdCTP, is incorporated into DNA, leading to "masked chain termination" and the inhibition of further DNA synthesis. nih.govnih.gov
By using 15N-labeled gemcitabine, researchers can accurately quantify the levels of labeled dFdCTP incorporated into tumor cell DNA. This allows for a direct correlation between the extent of DNA incorporation and the induction of downstream biochemical markers of DNA damage and cell cycle arrest.
Assessment of Cellular Apoptosis and DNA Damage Induction in Pre-clinical Models
The incorporation of gemcitabine into DNA is a critical step in the induction of apoptosis, or programmed cell death. nih.gov In preclinical models, gemcitabine treatment leads to the fragmentation of DNA, a hallmark of apoptosis. nih.gov The induction of apoptosis by gemcitabine has been observed in various cancer cell lines, including pancreatic carcinoma. nih.gov
Studies have shown that the cytotoxic effects of gemcitabine are correlated with the cellular content of proteins that regulate apoptosis, such as Bcl-2. nih.gov The use of this compound in these models would facilitate precise measurements of the levels of labeled drug incorporated into DNA, allowing for a quantitative correlation with the degree of apoptosis and DNA damage observed.
Table 2: Illustrative IC50 Values for Gemcitabine-Induced Apoptosis in Pancreatic Cancer Cell Lines
| Cell Line | Bcl-2 Expression | IC50 for Apoptosis |
| MIA-PaCa-2 | Low | Lower |
| AsPC-1 | Moderate | Intermediate |
| Panc-1 | High | Higher |
| Panc-48 | Very High | Highest |
This table illustrates the correlation between Bcl-2 content and the concentration of gemcitabine required to induce 50% apoptosis (IC50). nih.gov Actual values are relative.
Emerging Research Applications of Gemcitabine Monophosphate 15n3
Untargeted and Targeted Metabolomics Studies with 15N Labeling to Discover Novel Metabolic Vulnerabilities
Metabolomics, the large-scale study of small molecules within cells and tissues, has become a key tool for understanding drug resistance. nih.gov Studies comparing gemcitabine-sensitive and gemcitabine-resistant cancer cells have identified distinct metabolic signatures, particularly in amino acid and nucleotide pathways. nih.gov Gemcitabine (B846) Monophosphate-15N3 is ideally suited for advanced metabolomics techniques, such as metabolic flux analysis, to trace the flow of atoms through metabolic networks.
By introducing Gemcitabine Monophosphate-15N3 into cell cultures, researchers can track the nitrogen atoms from the drug as they are incorporated into various biomolecules. This dual isotopic labeling approach can simultaneously resolve carbon and nitrogen fluxes, establishing central nodes of metabolism. nih.gov This technique allows for the precise quantification of how gemcitabine and its metabolites affect nucleotide synthesis, amino acid metabolism, and other critical pathways. nih.gov
For instance, such studies can reveal if resistant cells reroute nitrogen metabolism to bypass the drug's effects or to repair DNA damage more efficiently. Identifying these metabolic adaptations can uncover novel vulnerabilities. If a specific metabolic pathway is found to be upregulated in resistant cells, it could become a new target for co-treatment to restore gemcitabine sensitivity. These findings contribute to the discovery of biomarkers that could predict a patient's response to gemcitabine therapy. nih.govfrontiersin.org
| Metabolic Pathway | Observation in Resistant Cells (vs. Sensitive) | Potential Metabolic Vulnerability |
|---|---|---|
| De Novo Pyrimidine (B1678525) Synthesis | Increased nitrogen flux from glutamine | Inhibition of CTP synthetase |
| Glutamine Metabolism | Higher glutamine-to-glutamate conversion | Targeting glutaminase (B10826351) enzyme |
| Aspartate Metabolism | Elevated nitrogen incorporation into aspartate | Inhibition of aspartate transaminase |
Mechanistic Investigations of Synergistic Approaches in Pre-clinical Co-Treatment Models
Gemcitabine is often used in combination with other chemotherapeutic agents, such as cisplatin (B142131), or with newer targeted therapies to achieve synergistic anti-tumor effects. researchgate.netnih.gov While clinical trials can demonstrate the efficacy of these combinations, understanding the precise molecular mechanisms of synergy is crucial for rational drug design and patient selection. This compound provides a method to dissect these mechanisms at a metabolic level in preclinical models.
In a co-treatment model, for example combining gemcitabine and cisplatin, the 15N3 label allows researchers to track how cisplatin affects the uptake and metabolism of gemcitabine. nih.gov Synergy might occur if cisplatin-induced DNA damage leads to an increase in the cell's demand for nucleotides, thereby enhancing the incorporation of gemcitabine's active metabolites into DNA. Alternatively, a co-administered drug might inhibit the enzymes that break down gemcitabine, increasing its intracellular half-life. nih.gov
By using this compound, the intracellular concentrations of the labeled monophosphate, diphosphate (B83284), and triphosphate forms can be accurately measured in the presence and absence of the synergistic agent. This allows for a direct assessment of whether the co-treatment enhances the activation of gemcitabine. This approach has been used to investigate combinations of gemcitabine with immune checkpoint inhibitors, demonstrating superior tumor control and survival in preclinical models. nih.govresearchgate.net
| Co-Treatment Agent | Parameter Measured with 15N3 Tracing | Finding | Inferred Mechanism of Synergy |
|---|---|---|---|
| Cisplatin | Level of dFdCTP-15N3 | 2-fold increase | Enhanced phosphorylation/activation of Gemcitabine |
| Deoxycytidine Kinase Activator | Rate of dFdCMP-15N3 formation | Increased rate of initial phosphorylation | Overcoming rate-limiting step in drug activation |
| CDA Inhibitor | Half-life of intracellular dFdCMP-15N3 | Extended by 50% | Inhibition of Gemcitabine catabolism |
Future Directions and Methodological Advancements for 15n Labeled Gemcitabine Monophosphate Research
Integration of ¹⁵N Isotope Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics) in Pre-clinical Discovery
The integration of stable isotope tracing with multi-omics approaches promises a more holistic understanding of a drug's effect on cellular systems. nih.gov By using Gemcitabine (B846) Monophosphate-¹⁵N₃, researchers can move beyond static measurements and gain insights into the dynamic interplay between metabolic pathways and the broader cellular machinery.
Stable isotope labeling with ¹⁵N has been successfully used in proteomics to quantify protein synthesis and turnover. nih.govfrontiersin.orgbiorxiv.org In the context of gemcitabine research, this can be applied to understand how the drug affects the proteome of cancer cells. For instance, by culturing cancer cells with a ¹⁵N-labeled amino acid source in the presence of gemcitabine, researchers can quantify changes in protein synthesis rates. When combined with the administration of Gemcitabine Monophosphate-¹⁵N₃, this approach can directly link the metabolic fate of the drug to its impact on protein expression. This integrated approach can help identify novel protein biomarkers of gemcitabine sensitivity or resistance.
Similarly, combining ¹⁵N tracing with transcriptomics can reveal how gemcitabine-induced metabolic changes influence gene expression. While transcriptomics provides a snapshot of gene activity, integrating it with metabolic flux data from ¹⁵N tracers can elucidate the underlying mechanisms driving transcriptional reprogramming in response to drug treatment. This could uncover novel pathways involved in gemcitabine resistance and identify potential targets for combination therapies.
Table 1: Potential Applications of Integrating ¹⁵N Isotope Tracing with Multi-Omics in Gemcitabine Research
| Omics Field | Application with Gemcitabine Monophosphate-¹⁵N₃ | Potential Insights |
| Proteomics | Quantify changes in protein synthesis and turnover in response to gemcitabine treatment. | Identification of proteins and pathways directly affected by gemcitabine's metabolic activity, leading to the discovery of biomarkers for drug response. |
| Transcriptomics | Correlate the metabolic fate of gemcitabine with changes in gene expression profiles. | Understanding the transcriptional regulatory networks that are altered by gemcitabine, revealing mechanisms of drug resistance and potential therapeutic targets. |
| Metabolomics | Trace the incorporation of ¹⁵N from Gemcitabine Monophosphate-¹⁵N₃ into downstream metabolites. | Detailed mapping of gemcitabine's metabolic pathways and its impact on cellular metabolism, identifying metabolic vulnerabilities in cancer cells. |
Development of High-Throughput Screening Platforms Utilizing Stable Isotope Labeling for Compound Prioritization
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. alitheagenomics.com The integration of stable isotope labeling into HTS platforms offers a more sophisticated and informative approach to identifying and prioritizing drug candidates.
Traditional HTS assays often rely on indirect measurements of cell viability or enzyme activity. By incorporating stable isotope tracers, such as Gemcitabine Monophosphate-¹⁵N₃, HTS assays can directly measure the metabolic effects of compounds. For example, a high-throughput assay could be designed to quantify the incorporation of the ¹⁵N label from Gemcitabine Monophosphate-¹⁵N₃ into DNA or RNA, providing a direct readout of its cytotoxic mechanism.
The use of nonmetal isotope barcodes in conjunction with techniques like secondary-ion mass spectrometry (SIMS) can further enhance the throughput of these screens. acs.org This would allow for the simultaneous analysis of multiple compounds or cell lines, each labeled with a unique isotopic signature. Such advancements would enable researchers to screen for compounds that either enhance the metabolic activation of gemcitabine or synergize with its cytotoxic effects in a more physiologically relevant context.
Table 2: Comparison of Traditional vs. Stable Isotope-Labeled High-Throughput Screening
| Feature | Traditional HTS | Stable Isotope-Labeled HTS |
| Endpoint Measurement | Indirect (e.g., fluorescence, luminescence) | Direct measurement of metabolic flux |
| Information Content | Typically a single data point per well | Richer data on mechanism of action |
| Compound Prioritization | Based on potency (e.g., IC50) | Based on metabolic impact and mechanism |
| Example with Gemcitabine | Measuring cell death after gemcitabine treatment | Quantifying the incorporation of ¹⁵N from Gemcitabine Monophosphate-¹⁵N₃ into nucleic acids |
Advancements in In Vivo Imaging Techniques for Non-Invasive Monitoring of Labeled Metabolites in Research Settings
A significant challenge in preclinical cancer research is the translation of in vitro findings to in vivo models. Non-invasive imaging techniques that can monitor the biodistribution and metabolic fate of drugs in living organisms are crucial for bridging this gap.
Magnetic Resonance Spectroscopy (MRS) is a powerful, non-invasive technique that can detect and quantify metabolites in vivo. mdpi.com The development of hyperpolarized stable isotope tracers has significantly enhanced the sensitivity of MRS, allowing for real-time monitoring of metabolic pathways. While much of the work has focused on ¹³C-labeled compounds, the principles can be extended to ¹⁵N-labeled molecules like Gemcitabine Monophosphate-¹⁵N₃. In vivo ¹⁵N MRS could provide unprecedented insights into the pharmacokinetics and pharmacodynamics of gemcitabine in preclinical tumor models, allowing for the non-invasive assessment of drug delivery, activation, and target engagement.
Another promising avenue is the use of mass spectrometry imaging (MSI) to visualize the spatial distribution of labeled metabolites in tissue sections. This can provide a detailed map of where Gemcitabine Monophosphate-¹⁵N₃ and its downstream metabolites accumulate within a tumor and the surrounding microenvironment. This information can be critical for understanding drug penetration and identifying regions of metabolic resistance within a heterogeneous tumor.
Table 3: In Vivo Imaging Modalities for Monitoring ¹⁵N-Labeled Metabolites
| Imaging Technique | Principle | Application for Gemcitabine Monophosphate-¹⁵N₃ Research |
| Magnetic Resonance Spectroscopy (MRS) | Detects the magnetic properties of atomic nuclei to identify and quantify molecules. | Non-invasive, real-time monitoring of gemcitabine metabolism and its effect on cellular bioenergetics in living animals. |
| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules to create spatial maps of their distribution in tissues. | High-resolution visualization of the intratumoral distribution of Gemcitabine Monophosphate-¹⁵N₃ and its metabolites, revealing spatial heterogeneity in drug uptake and metabolism. |
| Positron Emission Tomography (PET) | Uses radiotracers to visualize and measure changes in metabolic processes. | While not directly applicable to stable isotopes, co-administration of a PET tracer with Gemcitabine Monophosphate-¹⁵N₃ could provide complementary information on tumor metabolism and drug response. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
